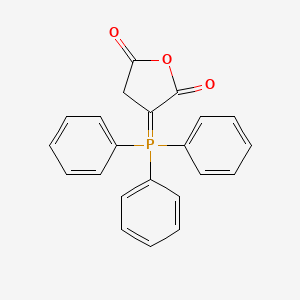

2-(Triphenylphosphoranylidene)succinic anhydride

Beschreibung

2-(Triphenylphosphoranylidene)succinic anhydride (TPSA) is a specialized organophosphorus compound characterized by a succinic anhydride backbone modified with a triphenylphosphoranylidene group. This structural feature imparts unique reactivity and functionality, enabling its use in diverse applications:

- Electrolyte Additives in Li-ion Batteries: TPSA enhances high-temperature cycle performance by stabilizing the solid-electrolyte interphase (SEI) layer. For example, cells with 3 wt% TPSA retained 85% of their initial capacity after 100 cycles .

- Organic Synthesis: TPSA participates in Wittig olefination reactions, facilitating one-pot synthesis of aryl itaconic acids from aldehydes .

- Material Functionalization: It is used to functionalize reduced graphene oxide (rGO) for sensor applications .

The triphenylphosphoranylidene group contributes to its Lewis basicity and steric bulk, distinguishing it from simpler succinic anhydride derivatives.

Eigenschaften

IUPAC Name |

3-(triphenyl-λ5-phosphanylidene)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17O3P/c23-21-16-20(22(24)25-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYNGWAHZKOMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238215 | |

| Record name | 2-(Triphenylphosphoranylidene)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906-65-0 | |

| Record name | (Triphenylphosphoranylidene)succinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Triphenylphosphoranylidene)succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 906-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Triphenylphosphoranylidene)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(triphenylphosphoranylidene)succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIPHENYLPHOSPHORANYLIDENE)SUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85UZS3DN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Preparation via Condensation of Triphenylphosphine with Maleic Anhydride

One of the primary and classical methods to prepare 2-(Triphenylphosphoranylidene)succinic anhydride involves the direct condensation of triphenylphosphine with maleic anhydride.

- Procedure : Triphenylphosphine (0.2 mol) is dissolved in acetone (200 mL), and maleic anhydride (0.2 mol) is added slowly over 30 minutes at room temperature with stirring. After approximately 3 hours at room temperature, the product begins to precipitate as a solid.

- Isolation : The solid product is collected by filtration, washed with acetone, and air-dried.

- Yield and Properties : This method typically yields about 75% of the product with a melting point around 165 °C (decomposition). The product’s purity is confirmed by ^1H NMR spectroscopy, showing characteristic signals for the phosphoranylidene and succinic anhydride moieties.

This method is straightforward and mild, avoiding harsh conditions, and provides a crystalline product suitable for further synthetic applications.

Wittig Reaction-Based Preparation from Dimethyl Itaconate and Iodobenzene

Another approach involves a palladium-catalyzed Wittig reaction variant to generate related phosphoranylidene succinic derivatives, which can be converted to the anhydride form.

- Reaction Setup : A mixture of iodobenzene, dimethyl itaconate, triethylamine, palladium (II) acetate, and triphenylphosphine is heated to 100 °C for 6 hours. The reaction forms a dark paste, indicating product formation.

- Workup : After cooling, the mixture is diluted with ethyl acetate, washed successively with acid, water, sodium bicarbonate, and brine, then dried and concentrated.

- Purification : Vacuum distillation through a Vigreux column separates unreacted starting materials and isolates the desired product.

- Yield : This process affords the product in approximately 84% yield based on recovered starting materials.

This method highlights the use of transition metal catalysis and phosphine ligands to access phosphoranylidene succinic derivatives, which can be precursors or analogs of this compound.

Asymmetric Preparation via Hydrogenation of 2(E)-Alkylidene Mono-Substituted Succinates

For chiral versions of succinic anhydride derivatives, asymmetric hydrogenation methods have been developed:

- Starting Material : 2-triphenylphosphoranylidene mono-methyl succinate is condensed with aldehydes (e.g., acetaldehyde) at room temperature over several days to form 2(E)-alkylidene mono-substituted succinates.

- Catalyst System : Hydrogenation is carried out in the presence of a rhodium complex coordinated with an (R,R)-enantiomer of a bisphosphine ligand, carefully designed to avoid steric hindrance.

- Outcome : The reaction yields the corresponding (R)-succinic acid derivatives with excellent optical purity (up to >97% enantiomeric excess) and good yields.

- Significance : This method allows for the preparation of optically active this compound derivatives, useful in asymmetric synthesis applications.

Reaction Conditions and Variations

| Preparation Method | Key Reagents | Conditions | Yield (%) | Product Properties |

|---|---|---|---|---|

| Condensation of triphenylphosphine with maleic anhydride | Triphenylphosphine, maleic anhydride, acetone | Room temperature, 3 h | 75 | Crystalline solid, mp ~165 °C (dec.) |

| Palladium-catalyzed Wittig reaction | Iodobenzene, dimethyl itaconate, Pd(OAc)2, PPh3, triethylamine | 100 °C, 6 h | 84 | Isolated by vacuum distillation |

| Asymmetric hydrogenation of 2(E)-alkylidene succinate | 2-triphenylphosphoranylidene mono-methyl succinate, aldehydes, Rh-bisphosphine catalyst | Room temperature, several days + H2 | High | Chiral succinate derivatives, >97% ee |

Additional Notes on Preparation and Characterization

- The condensation reaction produces a solid product that can contain solvent molecules (e.g., acetone) trapped in the crystal lattice, as evidenced by NMR signals.

- The Wittig reaction-based methods often require careful purification steps such as extraction, washing, and vacuum distillation to isolate pure products.

- Asymmetric hydrogenation methods rely on sophisticated chiral catalysts and are valuable for producing optically pure derivatives.

- The compound’s structure and purity are typically confirmed by ^1H NMR, melting point determination, and optical rotation measurements when applicable.

Related Preparations and Analogues

While the focus is on this compound, related compounds such as dihydro-3-(triphenylphosphoranylidene)-2,5-thiophendione have been prepared by analogous methods involving reaction of triphenylphosphine with thiomaleic anhydride in glacial acetic acid at room temperature, yielding crystalline products in high yield (86%). This demonstrates the versatility of triphenylphosphine condensation chemistry in preparing various phosphorus ylide anhydrides.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Triphenylphosphoranylidene)succinic anhydride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the anhydride group to a diol or other reduced forms.

Substitution: The triphenylphosphoranylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or tetrahydrofuran and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions with this compound depend on the type of reaction. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions can produce diols or other reduced derivatives. Substitution reactions can result in a variety of substituted phosphoranylidene compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TPSA is widely used as a reagent in organic synthesis. Its ability to participate in nucleophilic acyl substitution reactions allows for the formation of esters and amides from various nucleophiles. The anhydride functional group can also undergo hydrolysis to yield succinic acid derivatives, making it a valuable intermediate in synthetic pathways.

Case Study: Synthesis of Aryl Itaconic Acids

- Methodology : A one-pot reaction involving TPSA and aryl aldehydes leads to the formation of (E)-aryl itaconic acids.

- Results : This method provides high yields of the desired products, showcasing TPSA's efficiency as a synthetic reagent .

Materials Science

In materials science, TPSA has been introduced as an additive for lithium metal anodes in batteries. Its role as a surface-stabilizing electrolyte additive is crucial for enhancing the cycle performance of lithium-ion batteries.

Case Study: Lithium Metal Anodes

- Application : TPSA is used to form a stable surface on lithium metal anodes, which improves cycle stability and efficiency.

- Results : Studies indicate that the addition of TPSA significantly enhances the performance metrics of lithium metal batteries by suppressing dendrite formation .

Analytical Chemistry

TPSA has found applications in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.

Methodology :

- TPSA can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility.

- This method allows for effective separation and purification processes, making it suitable for pharmacokinetic studies .

Spectroscopy Applications

The compound is also utilized in advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR).

Case Study: Radical Studies

- Application : TPSA is employed in studies involving radicals containing both phosphoranylidene and ketone groups.

- Results : EPR/ENDOR spectroscopy analyses reveal the behavior of radicals formed upon X-irradiation of single crystals containing TPSA .

Electrochemical Systems

Research indicates that TPSA enhances the stability and efficiency of electrochemical systems, particularly in lithium-sulfur battery technologies.

Challenges Addressed :

- The compound addresses issues related to lithium polysulfides that form during battery operation, which can hinder performance through shuttle reactions.

- By incorporating TPSA into battery systems, researchers have noted improvements in charge-discharge efficiency and overall battery life .

Summary Table of Applications

| Application Area | Specific Use Case | Results/Outcomes |

|---|---|---|

| Organic Synthesis | Synthesis of Aryl Itaconic Acids | High yields achieved |

| Materials Science | Lithium Metal Anode Additive | Enhanced cycle stability |

| Analytical Chemistry | HPLC Separation | Effective purification for pharmacokinetics |

| Spectroscopy | EPR/ENDOR Studies | Insights into radical behavior |

| Electrochemical Systems | Lithium-Sulfur Batteries | Improved charge-discharge efficiency |

Wirkmechanismus

The mechanism of action of 2-(Triphenylphosphoranylidene)succinic anhydride involves its ability to form stable intermediates and react with various nucleophiles. The triphenylphosphoranylidene group acts as an electron-withdrawing group, stabilizing the anhydride and facilitating its reactions with nucleophiles. This property makes it a valuable reagent in organic synthesis and other chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Key Insights :

- Reactivity : TPSA’s phosphoranylidene group enables Wittig reactions, unlike SA or OSA, which undergo esterification or polymerization .

- Steric Effects : The bulky triphenyl group in TPSA contrasts with OSA’s linear octenyl chain, affecting applications (e.g., TPSA in batteries vs. OSA in emulsions).

Performance in Li-ion Batteries

Table 2: Electrolyte Additive Performance

Analysis :

Wittig Olefination :

Food Industry :

Material Functionalization :

Battery Performance :

Emulsification :

- OSA-starch esters achieve superior emulsification (e.g., 92.25% free fatty acid release) compared to proteins, driven by OSA’s amphiphilic structure .

Biologische Aktivität

2-(Triphenylphosphoranylidene)succinic anhydride, commonly referred to as TPA, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of TPA, focusing on its antimicrobial and anticancer activities, synthesis methods, and mechanisms of action.

TPA can be synthesized through various methods, including the Wittig reaction, where triphenylphosphine reacts with succinic anhydride. The resulting compound is characterized by its unique phosphoranylidene structure, which contributes to its reactivity and biological activity.

Antimicrobial Activity

TPA has been studied for its antimicrobial properties against both gram-positive and gram-negative bacteria. Recent studies have shown that derivatives of TPA exhibit varying degrees of antibacterial activity:

- Gram-Positive Bacteria : Compounds derived from TPA demonstrated significant activity against Staphylococcus aureus and Bacillus cereus.

- Gram-Negative Bacteria : Some derivatives were effective against Escherichia coli and Klebsiella pneumoniae.

The Minimum Inhibitory Concentration (MIC) values for these compounds were measured, revealing that certain derivatives had lower MIC values indicating higher potency against specific bacterial strains.

| Compound | Gram-Positive Activity | Gram-Negative Activity | MIC (µg/mL) |

|---|---|---|---|

| E-2g | S. aureus | E. coli | 32 |

| E-2j | B. cereus | K. pneumoniae | 64 |

| E-2b | S. lentus | - | 128 |

Anticancer Activity

In addition to its antimicrobial properties, TPA has shown promise in anticancer research. Studies indicate that TPA and its derivatives can induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : TPA affects cell cycle progression, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

In vitro studies have demonstrated that TPA can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

The biological activity of TPA is largely attributed to its ability to interact with cellular targets. The proposed mechanisms include:

- Enzyme Inhibition : TPA may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : The compound could bind to receptors on the surface of cells, triggering signaling pathways that lead to apoptosis or growth inhibition.

Case Studies

Several case studies highlight the effectiveness of TPA derivatives in biological applications:

- Study on Antibacterial Activity : A study published in MDPI evaluated the antibacterial activities of various TPA derivatives against multiple bacterial strains. Results indicated a strong correlation between structural modifications and antibacterial efficacy .

- Anticancer Research : Research conducted by Byres et al. demonstrated that certain succinic acid derivatives, including those related to TPA, could serve as potent enzyme inhibitors in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(triphenylphosphoranylidene)succinic anhydride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via coupling reactions using phosphine-based reagents. For example, Propanephosphonic Acid Anhydride (T3P®) has been employed as a water scavenger and coupling agent in anhydride formation, optimizing yields by controlling stoichiometry and reaction time . Key parameters include:

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.

- Workup : Acidic or aqueous quenching is critical to isolate the product.

- Yield Optimization : Pilot studies suggest a 65–80% yield range under inert atmospheres .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : P NMR confirms phosphoranylidene group integrity (δ ≈ 20–25 ppm). IR spectroscopy identifies anhydride C=O stretches (~1800 cm) .

- X-ray Crystallography : Resolves steric effects from triphenylphosphine moieties and confirms anhydride ring geometry .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron distribution and reactive sites for mechanistic studies .

Q. What are the primary applications of this compound in peptide synthesis or catalysis?

- Methodological Answer : The phosphoranylidene group acts as a transient protecting group in peptide coupling. For example:

- Peptide Bond Formation : It facilitates carbodiimide-mediated activation of carboxylic acids, reducing racemization risks compared to DCC/DMAP systems .

- Catalytic Intermediates : Used in Staudinger-type reactions to generate ylides for asymmetric catalysis .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic attack) impact the stability of this compound in aqueous environments?

- Methodological Answer : Kinetic studies using HPLC or P NMR reveal:

- Hydrolysis Rate : The anhydride hydrolyzes to succinic acid derivatives at pH > 7, with a half-life of ~2 hours in buffered solutions (pH 7.4, 25°C) .

- Nucleophilic Competition : Amines or thiols preferentially attack the electrophilic carbonyl over hydrolysis, enabling selective functionalization.

- Mitigation Strategies : Lyophilization or storage under anhydrous N extends shelf life .

Q. What experimental and computational approaches resolve contradictions in reported reactivity trends (e.g., solvent polarity effects)?

- Methodological Answer : Contradictions arise from incomplete solvent parameterization. A factorial design approach is recommended:

- Variables : Solvent dielectric constant, temperature, and substrate concentration.

- Response Surface Methodology : Maps yield vs. solvent polarity to identify optimal conditions (e.g., ε = 30–40 for DMF/THF mixtures) .

- MD Simulations : Solvent-solute interactions (e.g., radial distribution functions) explain polarity-dependent activation barriers .

Q. How can researchers design experiments to probe the role of the phosphoranylidene group in enantioselective transformations?

- Methodological Answer :

- Chiral Auxiliary Studies : Synthesize analogs with modified phosphine substituents (e.g., BINAP derivatives) and compare enantiomeric excess (ee) via chiral HPLC .

- Kinetic Isotope Effects (KIE) : Deuterated substrates reveal if C=O bond cleavage is rate-determining in asymmetric pathways .

- In Situ Spectroscopy : React-IR monitors intermediate formation during catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.